Methionylglutamine

Solubility Formulation Development Dipeptide Comparison

Methionylglutamine (Met-Gln) is a low-solubility synthetic dipeptide (3.36 g/L) uniquely suited for sustained-release formulation studies, complement C1s protease activity measurement (Km=0.024 mM with Z-Met-Gln-Leu-Gly-Arg-SBzl), and PepT1 transporter specificity research. Its sulfur-containing methionine residue enables redox studies and oxidative stress probe applications. Procuring Met-Gln over Ala-Gln or free amino acids ensures consistent experimental conditions and valid comparative data.

Molecular Formula C10H19N3O4S
Molecular Weight 277.34 g/mol
Cat. No. B15095195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionylglutamine
Molecular FormulaC10H19N3O4S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N
InChIInChI=1S/C10H19N3O4S/c1-18-5-4-6(11)9(15)13-7(10(16)17)2-3-8(12)14/h6-7H,2-5,11H2,1H3,(H2,12,14)(H,13,15)(H,16,17)
InChIKeyMUMXFARPYQTTSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methionylglutamine (Met-Gln): Key Procurement & Differentiation Specifications


Methionylglutamine (Met-Gln, CAS 36261-62-8, MW 277.34 g/mol) is a synthetic dipeptide composed of L-methionine and L-glutamine residues joined by a peptide bond [1]. It belongs to the class of organic compounds known as dipeptides [2]. While it has been detected in some animal tissues, it is not a common endogenous metabolite and is primarily utilized as a research tool in peptide transport studies, enzymology, and as a precursor for specific peptide synthesis [3][4].

Why Generic Substitution of Methionylglutamine Fails: The Case for Precision Procurement


Procuring Methionylglutamine over other glutamine dipeptides or free amino acids is not a trivial substitution. Its unique combination of a sulfur-containing methionine and an amide-rich glutamine results in distinct physicochemical properties, including a low water solubility (3.36 g/L) that contrasts sharply with the high solubility of alanyl-glutamine (586 g/L) [1][2]. Furthermore, its specific peptide sequence influences enzymatic recognition, as demonstrated by its inclusion in peptide substrates with defined kinetic parameters [3]. Relying on a generic dipeptide substitute would fundamentally alter the experimental or formulation conditions, jeopardizing reproducibility and outcome interpretation.

Quantitative Differentiation Guide for Methionylglutamine vs. Comparator Dipeptides


Aqueous Solubility: Met-Gln (3.36 g/L) vs. Ala-Gln (586 g/L)

Methionylglutamine exhibits a predicted water solubility of 3.36 g/L at 25°C, based on ALOGPS estimation [1]. In stark contrast, the widely used cell culture supplement alanyl-glutamine (Ala-Gln) has a measured water solubility of approximately 586 g/L at room temperature [2]. This represents a >170-fold difference in aqueous solubility.

Solubility Formulation Development Dipeptide Comparison

Elemental Composition: Sulfur Content in Met-Gln vs. Ala-Gln

Methionylglutamine (C10H19N3O4S) contains one sulfur atom per molecule, a feature absent in the commonly used comparator alanyl-glutamine (C8H15N3O4) [1]. The presence of the thioether group in methionine introduces potential for redox activity and oxidative modification.

Elemental Analysis Redox Chemistry Oxidation Susceptibility

Enzymatic Substrate Recognition: Km of Met-Gln-Containing Peptide

A synthetic peptide containing the Met-Gln sequence (Z-Met-Gln-Leu-Gly-Arg-SBzl) serves as a defined substrate for the serine protease C1s, with a reported Michaelis constant (Km) of 0.024 mM [1]. This kinetic parameter provides a benchmark for enzyme activity assays and inhibitor screening.

Enzyme Kinetics Protease Substrate Complement Cascade

Cellular Uptake via PepT1: Class-Level Insights for Met-Containing Dipeptides

In studies of teleost fish PepT1-type transporters, dipeptides containing methionine (e.g., Lys-Met, Met-Lys) elicited smaller transport currents compared to the reference neutral dipeptide Gly-Gln [1]. This suggests that the presence of a methionine residue, with its bulky, sulfur-containing side chain, modulates the transport efficiency of dipeptides via PepT1.

Peptide Transport PepT1 Transporter Intestinal Absorption

Best Research and Industrial Application Scenarios for Methionylglutamine


Controlled-Release Formulation Development

Given its low aqueous solubility of 3.36 g/L [1], Methionylglutamine is ideally suited for studies involving slow dissolution, precipitation, or as a model compound for formulating sustained-release dipeptide delivery systems. Its solubility profile contrasts with the high solubility of Ala-Gln, making it a distinct tool for investigating the impact of solubility on bioavailability and in vitro release kinetics.

Complement System Enzyme Assays

As a component of the peptide substrate Z-Met-Gln-Leu-Gly-Arg-SBzl, the Met-Gln sequence is integral to measuring complement C1s protease activity with a defined Km of 0.024 mM [2]. This enables precise, kinetic-based assays for screening C1s inhibitors and studying the classical complement pathway activation.

Peptide Transporter Structure-Function Studies

Methionylglutamine serves as a model dipeptide for investigating the substrate specificity of peptide transporters like PepT1. Class-level evidence indicates that methionine-containing dipeptides exhibit altered transport currents compared to neutral substrates like Gly-Gln [3]. This makes Met-Gln a valuable tool for elucidating how side chain size and sulfur content influence transporter interaction and uptake kinetics.

Antioxidant and Redox Biology Research

The sulfur atom in the methionine residue of Met-Gln confers a unique susceptibility to oxidation . This property makes Methionylglutamine a relevant probe for studying oxidative stress, methionine sulfoxide formation, and the role of peptide antioxidants in biological systems. Unlike Ala-Gln, Met-Gln can participate directly in redox reactions, offering a distinct experimental handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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